3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a methoxyphenoxyethyl group
Preparation Methods
The synthesis of 3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(4-methoxyphenoxy)ethylamine.
Coupling with pyrazine: The 2-(4-methoxyphenoxy)ethylamine is then reacted with pyrazine-2-carbonitrile in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where halogenated reagents can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon.
Scientific Research Applications
3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile include:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and have been studied for their potential as alpha1-adrenergic receptor antagonists.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
918481-67-1 |
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Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H21N5O2/c1-24-15-2-4-16(5-3-15)25-13-12-22-8-10-23(11-9-22)18-17(14-19)20-6-7-21-18/h2-7H,8-13H2,1H3 |
InChI Key |
ICIPCUOJWIFXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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